molecular formula C16H20N4O3S B11016588 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide

3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide

Cat. No.: B11016588
M. Wt: 348.4 g/mol
InChI Key: IQLBHQVBBPJDNN-UHFFFAOYSA-N
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Description

3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide is a complex organic compound characterized by its unique structure, which includes a butanamide backbone with a sulfamoyl-substituted phenyl group and a methylpyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylpyrimidine-2-amine with 4-sulfamoylphenyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity. This can result in the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide
  • 3-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide
  • 3-methyl-N-{4-[(4-ethylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide

Uniqueness

3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

3-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C16H20N4O3S/c1-11(2)10-15(21)19-13-4-6-14(7-5-13)24(22,23)20-16-17-9-8-12(3)18-16/h4-9,11H,10H2,1-3H3,(H,19,21)(H,17,18,20)

InChI Key

IQLBHQVBBPJDNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C

Origin of Product

United States

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